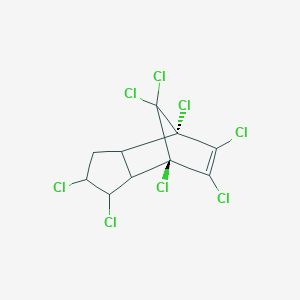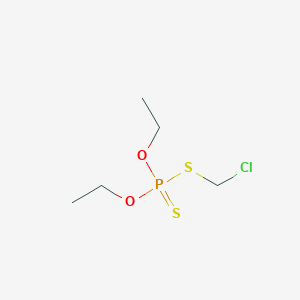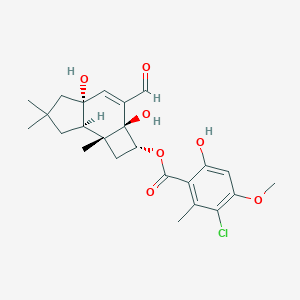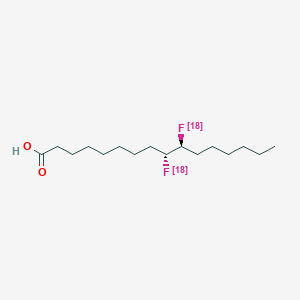
9,10-Difluoropalmitic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Difluoropalmitic acid (DFPA) is a synthetic fatty acid that has gained attention in recent years due to its potential applications in scientific research. DFPA is a modified form of palmitic acid, a common fatty acid found in many organisms. The two fluorine atoms in DFPA make it a unique molecule that can be used to study various biological processes.
Mécanisme D'action
9,10-Difluoropalmitic acid is believed to affect biological processes by altering the properties of cellular membranes. The fluorine atoms in 9,10-Difluoropalmitic acid can change the physical properties of the membrane, such as its fluidity and permeability. This can affect the function of membrane-associated proteins, such as transporters and receptors.
Effets Biochimiques Et Physiologiques
9,10-Difluoropalmitic acid has been shown to have a variety of biochemical and physiological effects in cells and organisms. These effects include changes in membrane structure and function, alterations in lipid metabolism, and changes in gene expression. 9,10-Difluoropalmitic acid has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
9,10-Difluoropalmitic acid has several advantages as a tool for scientific research. It is a stable and well-characterized molecule that can be easily synthesized. 9,10-Difluoropalmitic acid can also be incorporated into biological membranes, allowing for the study of membrane-associated processes. However, there are also limitations to the use of 9,10-Difluoropalmitic acid. One limitation is that it can be toxic to cells at high concentrations. Additionally, 9,10-Difluoropalmitic acid may not accurately represent the properties of natural fatty acids, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 9,10-Difluoropalmitic acid. One area of interest is the development of new methods for synthesizing 9,10-Difluoropalmitic acid and related molecules. Another area of research is the study of the effects of 9,10-Difluoropalmitic acid on specific biological processes, such as lipid signaling and membrane protein function. Additionally, 9,10-Difluoropalmitic acid may have potential applications in drug development and as a therapeutic agent for certain diseases.
Méthodes De Synthèse
9,10-Difluoropalmitic acid can be synthesized using a variety of methods, including the reaction of palmitic acid with hydrogen fluoride gas. This reaction results in the substitution of two hydrogen atoms with fluorine atoms, producing 9,10-Difluoropalmitic acid. Other methods of synthesis include the use of fluorine-containing reagents and the use of enzymes to catalyze the reaction.
Applications De Recherche Scientifique
9,10-Difluoropalmitic acid has been used in a variety of scientific research applications, including the study of lipid metabolism, membrane structure and function, and protein-lipid interactions. 9,10-Difluoropalmitic acid has also been used as a tool to study the role of fatty acids in various diseases, such as cancer and diabetes.
Propriétés
Numéro CAS |
133310-26-6 |
|---|---|
Nom du produit |
9,10-Difluoropalmitic acid |
Formule moléculaire |
C16H30F2O2 |
Poids moléculaire |
290.41 g/mol |
Nom IUPAC |
(9R,10S)-9,10-bis(18F)(fluoranyl)hexadecanoic acid |
InChI |
InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m0/s1/i17-1,18-1 |
Clé InChI |
AUCZSQYRILBSCR-XJWJDWPKSA-N |
SMILES isomérique |
CCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)[18F])[18F] |
SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)F)F |
SMILES canonique |
CCCCCCC(C(CCCCCCCC(=O)O)F)F |
Autres numéros CAS |
133310-26-6 |
Synonymes |
9,10-DFPA 9,10-difluoropalmitate 9,10-difluoropalmitic acid dl-erythro-9,10-(18F)difluoropalmitic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



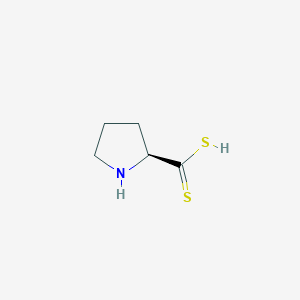
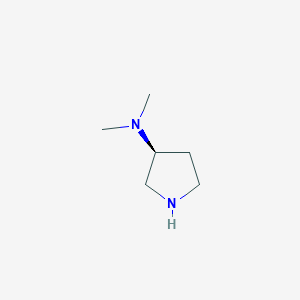
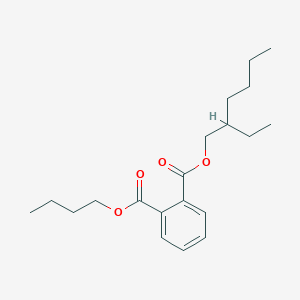
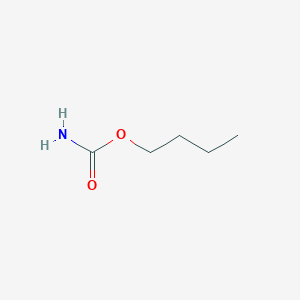
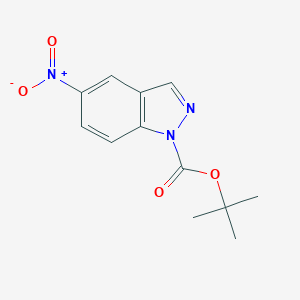
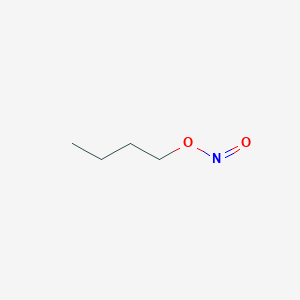
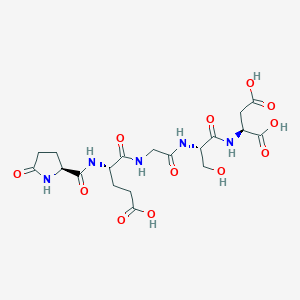
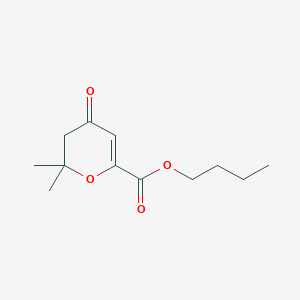
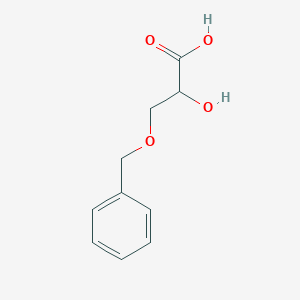
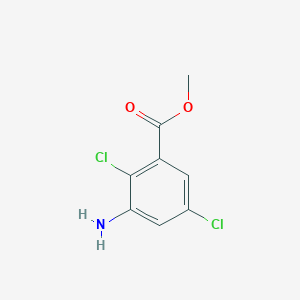
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
